molecular formula C10H18O2 B13069234 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13069234
M. Wt: 170.25 g/mol
InChI Key: OUYODZPXLYDWIY-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the compound features a cyclohexane ring with an ethoxy group, a methyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, where an alcohol (ethanol) reacts with the cyclohexane derivative in the presence of an acid catalyst.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: 1-ethoxy-2-methylcyclohexane-1-carboxylic acid

    Reduction: 1-ethoxy-2-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    2-Methylcyclohexanecarbaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.

    2-Ethylcyclohexanecarbaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.

Uniqueness: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both an ethoxy and a methyl group on the cyclohexane ring, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethoxy-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3

InChI Key

OUYODZPXLYDWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1C)C=O

Origin of Product

United States

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